molecular formula C8H10BrNO B3276362 4-Bromo-6-methoxy-2,3-dimethylpyridine CAS No. 640721-50-2

4-Bromo-6-methoxy-2,3-dimethylpyridine

Cat. No.: B3276362
CAS No.: 640721-50-2
M. Wt: 216.07 g/mol
InChI Key: ORXSIIJTOFQXTH-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-2,3-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and two methyl groups at the 2nd and 3rd positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-6-methoxy-2,3-dimethylpyridine involves the bromination of 6-methoxy-2,3-dimethylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxy-2,3-dimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives .

Scientific Research Applications

4-Bromo-6-methoxy-2,3-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-2,3-dimethylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would be determined by the molecular targets it interacts with, such as enzymes or receptors. Detailed studies on its interactions and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

4-Bromo-6-methoxy-2,3-dimethylpyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-6-methoxy-2,3-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-6(2)10-8(11-3)4-7(5)9/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXSIIJTOFQXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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